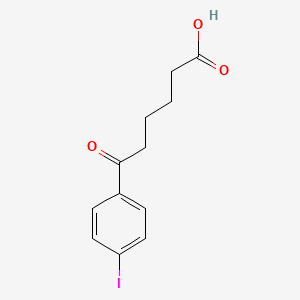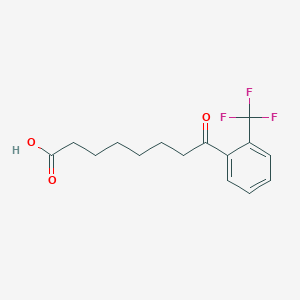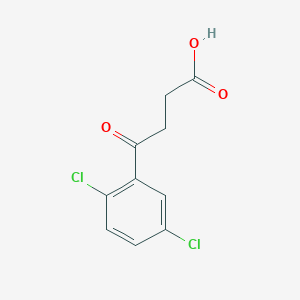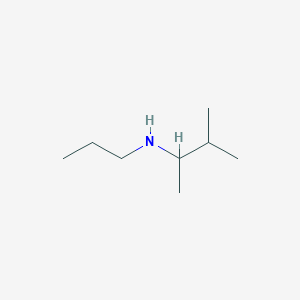
2-(4-Butoxybenzoyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Butoxybenzoyl)oxazole, also known as Methanone, (4-butoxyphenyl)-2-oxazolyl-, is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.27 .
Synthesis Analysis
The synthesis of oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods for preparing oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 2-(4-Butoxybenzoyl)oxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .Chemical Reactions Analysis
Oxazole compounds, including 2-(4-Butoxybenzoyl)oxazole, are known for their diverse chemical reactions. They can bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .Applications De Recherche Scientifique
Metal-induced Tautomerization and Transmetalation
Oxazole molecules, including derivatives like 2-(4-Butoxybenzoyl)oxazole, can undergo tautomerization when coordinated with metals like manganese, leading to the formation of carbene tautomers. These can be transmetalated to gold, creating heterometallic intermediates with potential applications in catalysis and material science (Ruiz & Perandones, 2009).
Suzuki Coupling Reaction
2-(4-Butoxybenzoyl)oxazole and similar compounds can be functionalized through the Suzuki coupling reaction. This process allows for the efficient synthesis of dioxazoles, which have potential in the development of novel organic compounds (Ferrer Flegeau, Popkin, & Greaney, 2006).
Broad Biological Activities
Oxazole compounds exhibit a wide range of biological activities due to their ability to bind with enzymes and receptors in biological systems. This makes them suitable for exploring as medicinal drugs for various diseases, including antibacterial, antifungal, antiviral, and anticancer applications (Zhang, Zhao, & Zhou, 2018).
Gold-Catalyzed Oxidation Strategy
Gold-catalyzed oxidation strategies can be employed to synthesize oxazole rings, including 2-(4-Butoxybenzoyl)oxazole derivatives. This process involves a modular synthesis approach, enabling the creation of complex structures, potentially useful in pharmaceuticals and organic chemistry (Luo, Ji, Li, & Zhang, 2012).
Corrosion Inhibition
Oxazole derivatives have been explored for their role as corrosion inhibitors, particularly in contexts like mild steel protection in acidic conditions. This application is significant in industrial processes and materials science (Moretti, Guidi, & Fabris, 2013).
Luminescent Properties
Some oxazole-based heterocycles, possibly including 2-(4-Butoxybenzoyl)oxazole, display significant luminescent properties. These properties are crucial for the development of new materials for sensing, imaging, and lighting applications (Eseola et al., 2011).
Antiradical Activity
Benzoxazole-2-thiones, which are closely related to oxazole derivatives, have shown varied antiradical activities, implying potential in antioxidant and therapeutic applications (Gataullina et al., 2017).
Antineoplastic Properties
Benzoxazole-2ylphosphonates, a class of compounds related to oxazoles, exhibit promising antineoplastic properties. Their development and study could lead to new treatments in cancer therapy (Barghash, Ganoub, & Abdou, 2014).
Dye-Sensitized Photooxidation
Oxazole groups attached to a polymer backbone can be transformed via photooxidation using various dyes as photosensitizers. This is crucial for developing novel imaging systems and photoresists (Ito, Ikeda, & Ichimura, 1993).
Anticonvulsant Agents
Some oxazole derivatives have been synthesized with potential as anticonvulsant agents, demonstrating the versatility of oxazole compounds in pharmaceutical applications (Wei et al., 2010).
Safety And Hazards
Orientations Futures
Oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, have received attention from researchers globally due to their significant biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . This suggests that there is potential for future research and development in this area.
Propriétés
IUPAC Name |
(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDQIREDMOEDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642099 |
Source


|
| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxybenzoyl)oxazole | |
CAS RN |
898760-23-1 |
Source


|
| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














